N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide
Description
N-(3-methylbutyl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³⁷]dodeca-3(7),4,8-trien-12-yl}acetamide is a complex tricyclic heterocyclic compound featuring a fused 12-membered ring system containing nitrogen and sulfur atoms. Its structure includes:
- A 10-thia (sulfur) moiety at position 10.
- A phenyl substituent at position 4.
- An acetamide side chain functionalized with a 3-methylbutyl group.
The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL (for small-molecule refinement) and visualized via ORTEP-3 or WinGX, as these tools are industry standards for structural validation .
Properties
IUPAC Name |
N-(3-methylbutyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13(2)8-9-21-17(26)10-15-12-28-20-23-18-16(19(27)24(15)20)11-22-25(18)14-6-4-3-5-7-14/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXQCGKJKGBZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Tricyclic Family
(a) N-[1,4,4-Trimethyltricyclo[6.3.1.0³⁹]dodec-8(12)-en-2-yl]acetamide ()
- Core Structure : A tricyclo[6.3.1.0³⁹]dodecene framework lacking sulfur but featuring a double bond at C8–C12.
- Functional Groups : Acetamide side chain with trimethyl substitution.
- Crystallographic Data :
(b) N-Ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ()
- Core Structure : A 7-thia tricyclo[6.4.0.0²⁶]dodecatriene system.
- Functional Groups : Ethyl-substituted acetamide and a prop-2-enyl group.
- Physicochemical Properties :
(c) Target Compound
- Differentiators: Sulfur Position: 10-thia vs. 7-thia in compound (b), altering electronic distribution.
Comparative Data Table
Hydrogen Bonding and Crystal Packing
- Compound (a) : Exhibits intermolecular N–H···O bonds (e.g., N1–H1···O1: 2.893 Å) and C–H···π interactions involving the tricyclic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
